8-Amino-5-fluoroquinoline-2-carboxylic acid
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Overview
Description
8-Amino-5-fluoroquinoline-2-carboxylic acid is a fluorinated quinoline derivative. This compound is part of the broader family of quinolines, which are heterocyclic aromatic organic compounds.
Preparation Methods
The synthesis of 8-Amino-5-fluoroquinoline-2-carboxylic acid involves several steps. One common method includes the cyclization of appropriate precursors. For instance, the cyclization of 2-aminosubstituted 3-pentafluorobenzoyl acrylic acids can yield 6-fluoro-quinolon-2-carboxylic acids . Industrial production methods often involve similar cyclization reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
8-Amino-5-fluoroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Amino-5-fluoroquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated quinoline derivatives.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 8-Amino-5-fluoroquinoline-2-carboxylic acid involves its interaction with molecular targets such as enzymes. For example, it can inhibit bacterial DNA-gyrase, leading to the disruption of bacterial DNA replication and cell death. This specific mechanism is different from other antibacterial agents, making it effective against strains resistant to other drugs .
Comparison with Similar Compounds
8-Amino-5-fluoroquinoline-2-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring. Similar compounds include:
5-Fluoroquinoline: Lacks the amino group, resulting in different chemical properties.
6-Fluoroquinoline: Fluorine is positioned differently, affecting its reactivity and biological activity.
8-Fluoroquinoline: Similar structure but without the amino group, leading to different applications.
These comparisons highlight the unique properties and applications of this compound in various fields.
Properties
Molecular Formula |
C10H7FN2O2 |
---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
8-amino-5-fluoroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H7FN2O2/c11-6-2-3-7(12)9-5(6)1-4-8(13-9)10(14)15/h1-4H,12H2,(H,14,15) |
InChI Key |
IJFSZZFXIDEJGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C(C=CC(=C21)F)N)C(=O)O |
Origin of Product |
United States |
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